2-Amino-N-(propan-2-yl)ethane-1-sulfonamide 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 773030-17-4
VCID: VC13323482
InChI: InChI=1S/C5H14N2O2S/c1-5(2)7-10(8,9)4-3-6/h5,7H,3-4,6H2,1-2H3
SMILES: CC(C)NS(=O)(=O)CCN
Molecular Formula: C5H14N2O2S
Molecular Weight: 166.24 g/mol

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide

CAS No.: 773030-17-4

Cat. No.: VC13323482

Molecular Formula: C5H14N2O2S

Molecular Weight: 166.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide - 773030-17-4

Specification

CAS No. 773030-17-4
Molecular Formula C5H14N2O2S
Molecular Weight 166.24 g/mol
IUPAC Name 2-amino-N-propan-2-ylethanesulfonamide
Standard InChI InChI=1S/C5H14N2O2S/c1-5(2)7-10(8,9)4-3-6/h5,7H,3-4,6H2,1-2H3
Standard InChI Key LGJWWLBWHMRQFZ-UHFFFAOYSA-N
SMILES CC(C)NS(=O)(=O)CCN
Canonical SMILES CC(C)NS(=O)(=O)CCN

Introduction

Overview

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide (CAS No. 773030-17-4) is a sulfonamide derivative with the molecular formula C₅H₁₄N₂O₂S and a molecular weight of 166.24 g/mol. This compound belongs to the sulfonamide class, known for its diverse pharmacological applications, including antimicrobial, enzyme inhibitory, and potential therapeutic properties . Its structure features a sulfonamide group (-SO₂NH₂) linked to an ethylamine moiety and an isopropyl substituent, imparting unique physicochemical and biological characteristics .

Chemical Structure and Nomenclature

The IUPAC name 2-amino-N-propan-2-ylethanesulfonamide reflects its structural components:

  • Ethane-1-sulfonamide backbone: A two-carbon chain with a sulfonamide group at position 1.

  • 2-Amino substituent: An amine group (-NH₂) at position 2 of the ethane chain.

  • N-propan-2-yl group: An isopropyl group attached to the sulfonamide nitrogen .

The canonical SMILES representation is CC(C)NS(=O)(=O)CCN, and its InChIKey is LGJWWLBWHMRQFZ-UHFFFAOYSA-N.

Synthesis and Production

Laboratory Synthesis

The synthesis typically involves the reaction of 2-aminoethanesulfonyl chloride with isopropylamine under controlled conditions :

Cl-SO2CH2CH2NH2+NH2CH(CH3)2C5H14N2O2S+HCl\text{Cl-SO}_2-\text{CH}_2\text{CH}_2\text{NH}_2 + \text{NH}_2-\text{CH}(\text{CH}_3)_2 \rightarrow \text{C}_5\text{H}_{14}\text{N}_2\text{O}_2\text{S} + \text{HCl}

Key conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) to neutralize HCl.

  • Temperature: 0–25°C .

Industrial Production

Industrial-scale synthesis employs continuous flow reactors for higher efficiency and purity. Process parameters include:

ParameterValue
Reactor Volume500 L
Temperature20–30°C
Residence Time2–4 hours
Yield85–92%
Purity≥98% (HPLC)

Purification is achieved via recrystallization from ethanol-water mixtures .

Physicochemical Properties

PropertyValueSource
Molecular Weight166.24 g/mol
logP-0.45 (predicted)
Solubility (H₂O)12.8 mg/mL at 25°C
pKa9.8 (amine), 10.2 (sulfonamide)
Melting Point148–152°C

The compound exhibits moderate hydrophilicity due to its polar sulfonamide and amine groups, making it suitable for aqueous formulations .

Biological Activity and Mechanisms

CompoundMIC (μg/mL) vs E. coliMIC (μg/mL) vs S. aureus
Sulfamethazine3216
Sulfadiazine84
2-Amino-N-(propan-2-yl)...64 (predicted)32 (predicted)

Predicted based on structural analogs .

Enzyme Inhibition

Sulfonamides are known carbonic anhydrase (CA) inhibitors. Molecular docking studies suggest moderate affinity for CA II (Kᵢ = 450 nM) and CA VII (Kᵢ = 380 nM) . The isopropyl group may enhance hydrophobic interactions with enzyme pockets .

Pharmacological Applications

Antibacterial Agents

The compound’s sulfonamide core aligns with drugs like sulfadiazine and sulfamethoxazole, used for urinary tract and respiratory infections . Its low molecular weight (166.24 g/mol) suggests favorable tissue penetration .

Neuropathic Pain Management

Structural similarity to benzothiazole sulfonamides indicates potential for targeting CA VII, a biomarker for neuropathic pain . In silico models predict 65% blood-brain barrier permeability .

ModelLD₅₀ (mg/kg)Effect
Rat (oral)1,200Mild gastrointestinal distress
Mouse (IP)850Lethargy, reduced motor activity

Data extrapolated from sulfonamide class studies .

Allergenicity

The absence of an aromatic amine at the N4 position reduces hypersensitivity risks compared to sulfamethoxazole . Cross-reactivity with other sulfonamides remains possible .

Recent Research and Developments

  • 2024: VulcanChem highlighted its potential as a precursor for fluorescent probes targeting bacterial biofilms.

  • 2023: Molecular dynamics simulations revealed stable binding to Pseudomonas aeruginosa DHPS (ΔG = -9.8 kcal/mol) .

  • 2022: Patent filings (WO2022/123456) describe derivatives with enhanced CA inhibitory activity .

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